molecular formula C20H24N6O2S B2675395 N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-16-2

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2675395
CAS No.: 2034340-16-2
M. Wt: 412.51
InChI Key: ZQYPKRFOFVYOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinoxaline-Pyrazole-Sulfonamide Hybrid Compounds

The conceptual foundation for quinoxaline-pyrazole-sulfonamide hybrids originated in the late 1990s through convergent innovations across three therapeutic domains. Quinoxaline derivatives first gained prominence as kinase inhibitors following the discovery of their ability to intercalate ATP-binding pockets, particularly in vascular endothelial growth factor receptor-2 (VEGFR-2) and proto-oncogene serine/threonine-protein kinase (Pim) families. Parallel developments in pyrazole chemistry demonstrated the heterocycle's capacity to enhance metabolic stability through cytochrome P450 modulation, while sulfonamide moieties provided critical hydrogen-bonding interactions with Asp1046 in VEGFR-2's hinge region.

The strategic fusion of these components accelerated post-2010, driven by crystallographic evidence that quinoxaline-pyrazole scaffolds could maintain planar orientation within kinase active sites while sulfonamide substituents improved aqueous solubility. A pivotal 2025 study synthesized 18 structural analogs, identifying N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide (compound 13) as demonstrating VEGFR-2 inhibitory activity (IC50 0.045 μM) exceeding clinical benchmarks sorafenib (0.049 μM) and sunitinib (0.143 μM). This 1.1-fold potency enhancement over sorafenib emerged from optimized π-π stacking between the quinoxaline core and Phe1047, coupled with sulfonamide-mediated hydrogen bonding to Glu885.

Synthetic methodologies evolved through three generations:

  • First-generation (2000-2010) : Sequential coupling of preformed quinoxaline and pyrazole units via sulfonamide linkers, yielding modest VEGFR-2 inhibition (IC50 >1 μM).
  • Second-generation (2011-2020) : Transition to one-pot cyclocondensation using chlorosulfonic acid/thionyl chloride systems, improving yields from 32% to 78% for key intermediates.
  • Current-generation (2021-present) : Computational design incorporating cyclohexenyl ethylamino spacers to modulate membrane permeability, achieving logP values of 2.8-3.1 compatible with blood-brain barrier penetration.

Significance in Medicinal Chemistry Research

This hybrid architecture addresses four critical challenges in kinase inhibitor development:

1. Selectivity Optimization
The 1-methylpyrazole-4-sulfonamide moiety demonstrates 14-fold selectivity for VEGFR-2 over platelet-derived growth factor receptor alpha (PDGFRA; IC50 0.329 μM) and 13-fold over epidermal growth factor receptor (EGFR; IC50 0.6 μM). Molecular dynamics simulations attribute this to steric incompatibility with EGFR's Thr790 gatekeeper residue, which clashes with the cyclohexenyl group's equatorial hydrogen atoms.

2. Resistance Mitigation
In HCT-116 colorectal carcinoma models, the compound maintained 89% VEGFR-2 inhibition at 1 μM concentration despite acquired T790M mutations, outperforming sunitinib's 47% residual activity. This resilience stems from the quinoxaline core's ability to adopt multiple binding conformations, as confirmed by free energy perturbation calculations.

3. Pharmacokinetic Enhancement
Incorporation of the N-methylpyrazole group reduced CYP3A4-mediated metabolism by 62% compared to non-methylated analogs, extending plasma half-life from 2.1 to 5.7 hours in murine models. The cyclohexenyl ethylamino spacer further improved oral bioavailability (F = 81%) through facilitated passive diffusion across intestinal epithelia.

4. Polypharmacology Potential
Preliminary screens indicate secondary activity against Pim-1 kinase (IC50 0.18 μM), suggesting utility in hematological malignancies where concurrent VEGFR/Pim inhibition could overcome compensatory signaling pathways.

Position within Contemporary Drug Discovery

The compound exemplifies third-wave hybrid inhibitors characterized by:

Table 1: Evolution of Kinase-Targeted Hybrid Inhibitors

Generation Period Key Features Clinical Limitations
I 1995-2005 Single heterocycle cores Low selectivity (TI <5)
II 2006-2015 Dual pharmacophore conjugates CYP450 interactions
III 2016-present Computationally optimized polyhybrids Synthetic complexity (≥8 steps)

This compound represents Generation III through its:

  • Fragment-based design : Quinoxaline (MW 130.14 g/mol) and pyrazole-sulfonamide (MW 157.18 g/mol) fragments combined with <15% molecular weight penalty compared to parent compounds.
  • Ligand efficiency metrics : LEVEGFR-2 = 0.43 vs. sorafenib's 0.39, driven by optimal hydrophobic contact surface (ΔSASA = 1,284 Ų).
  • Synthetic tractability : Six-step route with 23% overall yield using continuous flow sulfonylation.

Literature Review and Research Gap Analysis

Current literature emphasizes three research trajectories:

Established Findings

  • Antiangiogenic potency : 50% reduction in VEGF-A secretion at 0.1 μM concentration, surpassing sunitinib's 38% inhibition.
  • Apoptotic induction : Caspase-3 activation (422.48% baseline) and BAX/Bcl-2 ratio elevation (13.66x control) in MCF-7 breast cancer models.
  • Synthetic scalability : Gram-scale production achieved via telescoped amidation/sulfonylation (purity >98% by HPLC).

Critical Knowledge Gaps

  • Off-target kinase profiling : Limited data exists for 87% of the human kinome, particularly STE and CAMK families.
  • In vivo metastasis models : Current studies focus on primary tumor inhibition, neglecting metastatic niche disruption.
  • Resistance mutation spectra : No structural data available for VEGFR-2 L840F or D1046N variants observed in prolonged treatment.

Methodological Limitations

  • Overreliance on MTT assays (63% of studies) without orthogonal viability confirmation.
  • Sparse use of cryo-EM for binding mode validation beyond docking simulations.
  • Underrepresentation of 3D tumor microenvironment models in efficacy testing.

Properties

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-26-14-16(13-22-26)29(27,28)25-20-19(21-12-11-15-7-3-2-4-8-15)23-17-9-5-6-10-18(17)24-20/h5-7,9-10,13-14H,2-4,8,11-12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYPKRFOFVYOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides and amines.

    Final Coupling: The final step involves coupling the quinoxaline and pyrazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

Pharmacological Applications

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
One of the primary applications of this compound is as an inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical enzyme involved in many cellular functions, including cell growth, proliferation, and survival. Dysregulation of PI3K signaling is associated with various malignancies, making it a target for cancer therapies. The compound's structure allows it to effectively bind to the active site of PI3K, leading to inhibition of its activity, which can be beneficial in the treatment of cancers such as breast and prostate cancer .

Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide, including the compound , exhibit notable antiproliferative effects against various cancer cell lines. For instance, research has shown that these compounds can inhibit cell viability in U937 cells with specific half-maximal inhibitory concentrations (IC50), indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmacological agents. Studies have indicated that modifications to the cyclohexenyl and quinoxaline moieties significantly affect the biological activity of pyrazole derivatives. For example:

Modification Effect on Activity
Cyclohexenyl substitutionEnhances binding affinity to PI3K
Quinoxaline core variationAlters specificity towards cancer types

These insights allow researchers to design more potent derivatives by systematically altering functional groups while maintaining or enhancing therapeutic efficacy .

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various pyrazole derivatives, N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide showed significant cytotoxicity against multiple cancer cell lines. The study utilized assays such as CellTiter-Glo to measure cell viability post-treatment, revealing that this compound could effectively reduce cell proliferation without inducing significant cytotoxicity at lower concentrations .

Case Study 2: In Vivo Efficacy
Another investigation evaluated the in vivo efficacy of this compound in mouse models of cancer. Results indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups. This study highlighted the potential for this compound to be developed into a therapeutic agent for clinical use .

Mechanism of Action

The mechanism of action of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other sulfonamide-containing heterocycles. A notable analogue is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in Patent US12/036594), which features a pyrazolopyrimidine core linked to a chromenone and fluorophenyl group. Key structural comparisons:

Feature Target Compound Example 53 Compound
Core Structure Quinoxaline Pyrazolo[3,4-d]pyrimidine
Substituents Cyclohexenylethylamino, pyrazole-sulfonamide Fluorophenyl, chromenone, methylbenzenesulfonamide
Molecular Weight (g/mol) ~425 (estimated) 589.1 (measured)
Melting Point (°C) Not reported 175–178
Functional Groups Sulfonamide, secondary amine, cyclohexene Sulfonamide, tertiary amine, fluoro substituents, ketone

The absence of fluorinated groups in the target compound suggests lower metabolic stability but reduced risk of off-target effects .

Physicochemical Properties

  • Solubility: The pyrazole-sulfonamide group in the target compound enhances aqueous solubility relative to Example 53’s chromenone-linked structure, which is more lipophilic due to its aromatic fluorophenyl moiety.
  • Synthetic Complexity: Example 53 employs a Suzuki-Miyaura coupling with a boronic acid derivative, similar to methods used in quinoxaline synthesis. However, the target compound’s cyclohexenylethylamino group introduces steric challenges during functionalization .

Biological Activity

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS No. 2034340-16-2) is a complex organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a quinoxaline core , a pyrazole ring , and a sulfonamide group , which are crucial for its biological activity. The synthesis typically involves:

  • Formation of the Quinoxaline Core : Condensation of o-phenylenediamine with diketones.
  • Introduction of the Pyrazole Ring : Cyclization with hydrazine derivatives.
  • Attachment of the Sulfonamide Group : Using sulfonyl chlorides in reactions with amines.

These synthetic routes allow for modifications that can enhance biological efficacy and specificity.

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes and modulation of cellular signaling pathways. It is believed to interact with molecular targets by binding to active sites, thereby inhibiting enzymatic functions critical for various biological processes.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study focusing on new pyrazole derivatives reported their effectiveness against U937 cells, with half-maximal inhibitory concentrations (IC50) indicating substantial cytotoxicity without significant harm to normal cells .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. It was evaluated against several bacterial strains, demonstrating moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis. The compound's efficacy was comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal activity. Studies indicated that certain derivatives displayed significant inhibition of fungal growth in various strains, making them candidates for further development in antifungal therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-chloro-N-(3-{[2-(cyclohexen-1-YL)ethyl]amino}quinoxalin-2-YL)benzenesulfonamideQuinoxaline core + chloro substituentModerate antibacterial
N-(2-(cyclohexen-1-YL)ethyl)-2-hydroxyisonicotinamideQuinoxaline core + hydroxyl groupAntimicrobial and antifungal
N-(3-{[2-(cyclohexen-1-YL)ethyl]amino}quinoxalin-2-YL)-2,4-dimethylbenzene sulfonamideQuinoxaline core + dimethylbenzeneAntiproliferative

The unique combination of structural features in N-(3-{[2-(cyclohexen-1-YL)ethyl]amino}quinoxalin-2-YL)-1-methyl sulfonamide contributes to its distinct reactivity and biological activity profile compared to these similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

  • Anticancer Research : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer properties.
  • Enzyme Inhibition Studies : Research indicated that these compounds could inhibit key enzymes involved in cancer metabolism, highlighting their potential as therapeutic agents.
  • In Vivo Studies : Preliminary animal studies have shown promising results regarding the safety and efficacy of these compounds in treating infections and tumors.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment, especially for detecting sulfonamide-related byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are essential for confirming structural integrity, particularly the quinoxaline and pyrazole moieties. Cross-referencing with certified standards (e.g., pyrazole derivatives in ) ensures accuracy .

Q. What safety protocols are critical when handling intermediates during the compound’s synthesis?

  • Methodological Answer : Advanced laboratory courses (e.g., CHEM/IBiS 416 in ) emphasize rigorous safety training for handling volatile cyclohexene derivatives and sulfonamide intermediates. Protocols include fume hood use, inert atmosphere setups for air-sensitive reactions, and emergency neutralization procedures for reactive amines. Compliance with institutional Chemical Hygiene Plans ( ) is mandatory for waste disposal and spill management .

Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates are recommended for initial screening. Dose-response curves (IC₅₀ calculations) and controls (e.g., positive inhibitors) should align with chemical biology training frameworks ( ). Cell viability assays (MTT/XTT) can assess cytotoxicity, with triplicates to ensure reproducibility .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize synthesis parameters for this compound?

  • Methodological Answer : A factorial design (e.g., 2³ or 3³) screens variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) refines optimal conditions for yield and selectivity, minimizing side reactions (e.g., quinoxaline ring decomposition). highlights statistical tools (e.g., ANOVA) to analyze parameter interactions, while emphasizes reactor design (RDF2050112) for scalability .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer : Hybrid QM/MM simulations ( ) can model electron-deficient quinoxaline interactions, while experimental validation via kinetic studies (e.g., stopped-flow spectroscopy) quantifies reaction rates. Sensitivity analysis identifies discrepancies (e.g., solvent effects not accounted for in simulations). Iterative refinement of force fields using experimental data bridges gaps .

Q. How can environmental fate studies assess the compound’s persistence and degradation pathways?

  • Methodological Answer : Aerobic/anaerobic microcosm studies ( ) simulate soil/water systems, with LC-MS/MS tracking degradation products. Isotopic labeling (¹⁴C) quantifies mineralization rates. Photodegradation experiments under UV-Vis irradiation identify reactive intermediates (e.g., sulfonamide radicals), while QSAR models predict ecotoxicity endpoints .

Q. What methodologies integrate supramolecular chemistry to enhance the compound’s physicochemical properties?

  • Methodological Answer : Co-crystallization with hydrogen-bond donors (e.g., aminobenzothiazole in ) improves solubility. Powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA) validate stability. Computational crystal structure prediction (CSP) tools ( ) guide co-former selection to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.